![molecular formula C11H14N2 B040985 2-Anilino-3-methylbutanenitrile CAS No. 117874-96-1](/img/structure/B40985.png)
2-Anilino-3-methylbutanenitrile
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Overview
Description
2-Anilino-3-methylbutanenitrile is a chemical compound with the molecular formula C11H14N2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 2-Anilino-3-methylbutanenitrile can be achieved from Trimethylsilyl cyanide, Isobutyraldehyde, and Aniline .Molecular Structure Analysis
The molecular structure of 2-Anilino-3-methylbutanenitrile consists of 11 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Anilino-3-methylbutanenitrile include its molecular structure and weight . Detailed properties such as melting point, boiling point, and density were not found in the searched resources.Scientific Research Applications
Proteomics Research
“2-Anilino-3-methylbutanenitrile” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their complex roles in various biological processes.
Drug Synthesis
This compound holds promise in the field of drug synthesis. It can serve as a building block in the synthesis of various pharmaceutical compounds. Its unique chemical structure can contribute to the pharmacological properties of the resulting drugs.
Anticancer Activities
Research has shown that compounds with a similar structure to “2-Anilino-3-methylbutanenitrile” have been used in the design and synthesis of antimitotic agents . These agents inhibit the process of mitosis, a type of cell division, and can be used in the treatment of cancer.
Tubulin Polymerization Inhibitors
“2-Anilino-3-methylbutanenitrile” can be used in the synthesis of tubulin polymerization inhibitors . Tubulin is a protein that forms microtubules, structures that are essential for cell division and shape. Inhibitors of tubulin polymerization can prevent the formation of these structures, thereby inhibiting cell division. This property is particularly useful in the development of anticancer drugs.
Material Science
Due to its unique properties, “2-Anilino-3-methylbutanenitrile” can also find applications in material science. It can be used in the synthesis of novel materials with desirable properties.
Biological Investigation
Compounds like “2-Anilino-3-methylbutanenitrile” are used in biological investigations . They can be used to study various biological processes at the molecular level, contributing to our understanding of life sciences.
Safety and Hazards
The safety data sheet for 2-Anilino-3-methylbutanenitrile can be found at Echemi.com . For detailed safety and hazard information, it is recommended to refer to this data sheet.
Relevant Papers The relevant papers for 2-Anilino-3-methylbutanenitrile include studies on synthetic pyrethroid esters . These papers discuss the preparation of substituted 2-anilino-3-methylbutyrates and their bioassay data on various organisms .
properties
IUPAC Name |
2-anilino-3-methylbutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-7,9,11,13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTJGYGSDXJGLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394278 |
Source
|
Record name | 2-anilino-3-methylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilino-3-methylbutanenitrile | |
CAS RN |
117874-96-1 |
Source
|
Record name | 2-anilino-3-methylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-(phenylamino)butanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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